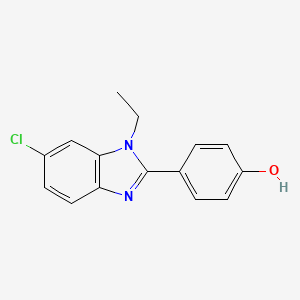

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol

Description

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol is a benzimidazole derivative characterized by a chloro substitution at the 6-position of the benzimidazole core, an ethyl group at the 1-position, and a phenolic hydroxyl group at the para position of the attached benzene ring.

Properties

IUPAC Name |

4-(6-chloro-1-ethylbenzimidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-2-18-14-9-11(16)5-8-13(14)17-15(18)10-3-6-12(19)7-4-10/h3-9,19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGILMFXYFBKRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol typically involves the reaction of 6-chloro-1-ethyl-1H-benzimidazole with phenol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The benzodiazole ring can be reduced under specific conditions.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological activity of benzimidazole derivatives is highly influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Chloro and Ethyl Groups : The 6-chloro and 1-ethyl substituents in the target compound likely enhance lipophilicity, improving membrane permeability compared to unsubstituted analogs like 1b .

- Phenol vs. Carboxylic Acid: The phenolic -OH group may offer moderate hydrogen-bonding capacity, whereas Telmisartan’s carboxylic acid group enables stronger ionic interactions, critical for receptor binding .

- Benzothiazole vs. Benzimidazole : The benzothiazole derivative in shows antifungal and antitumor activities, suggesting that core heterocycle modifications significantly alter biological targets.

Antimicrobial and Antioxidant Potential

- Compound 1b: Exhibits significant antimicrobial and antioxidant activity, attributed to the phenol group’s radical-scavenging capacity .

- Compound 5b : Enhanced antioxidant activity due to three hydroxyl groups, though reduced lipophilicity may limit antimicrobial efficacy .

- Target Compound : Predicted to show improved antimicrobial activity over 1b due to chloro and ethyl groups, which enhance lipid solubility and microbial membrane disruption.

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s ethyl group may prolong half-life compared to 1b but reduce solubility.

- Telmisartan’s high LogP aligns with its prolonged therapeutic action, a design feature absent in simpler analogs.

Biological Activity

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a benzodiazole core with specific substitutions that enhance its biological activity. The structural formula is represented as follows:

This unique arrangement of functional groups contributes to its distinct chemical behavior and biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with various disease processes. For instance, it may interact with protein kinases involved in cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT116 | 5.0 | PLK4 inhibition |

| Study B | KMS-12 BM | 0.64 | Antiproliferative activity |

These findings suggest that the compound can inhibit tumor growth effectively, especially in specific cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro studies have shown promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that this compound may serve as a viable option for developing new antimicrobial agents.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Molecules assessed the effect of various benzodiazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects, highlighting the importance of structural modifications in enhancing efficacy .

- Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives of benzodiazole and evaluating their antimicrobial activity. The study found that modifications at the 6-position significantly increased activity against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.